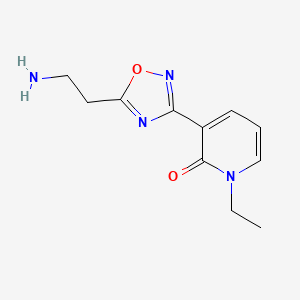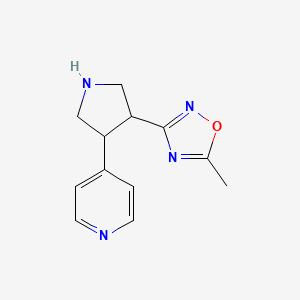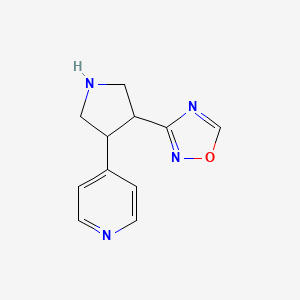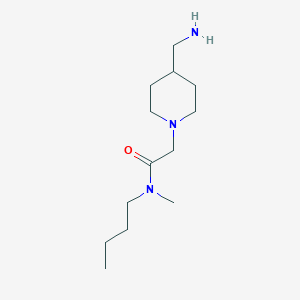
2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxindole Synthesis
This compound is used in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, employing methodologies developed by Buchwald and Hartwig. It serves as a valuable tool in medicinal chemistry synthesis, particularly in the development of serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Synthesis of Biologically Active Derivatives
It is used in the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These derivatives display promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase (Khalid et al., 2014).
Antibacterial Potentials
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from this compound, have been evaluated for their antibacterial potentials. These derivatives exhibit moderate activity against Gram-negative bacterial strains (Iqbal et al., 2017).
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis, particularly in the synthesis of enantiomerically pure 3-substituted piperidines, demonstrating its utility in creating chiral compounds (Micouin et al., 1994).
Radiosynthesis for Imaging
It is also involved in the radiosynthesis of imaging agents for receptors like EGFR, HER2, and HER3, indicating its significance in diagnostic medicine and molecular imaging (Wang et al., 2014).
Spectral Analysis and Anti-bacterial Study
N-substituted derivatives of this compound have been synthesized and subjected to spectral analysis and anti-bacterial studies, showing its broad applications in the development of new pharmaceutical agents (Khalid et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in controlling the progression from the G1 phase to the S phase .
Mode of Action
It is known to interact with its target, cdk2 . This interaction may lead to changes in the activity of CDK2, potentially affecting the cell cycle progression .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of this could include alterations in cell proliferation and growth .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is a key factor in its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on CDK2 activity and, consequently, cell cycle regulation . This could potentially lead to changes in cell proliferation and growth .
Biochemische Analyse
Biochemical Properties
2-(4-(aminomethyl)piperidin-1-yl)-N-butyl-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, influencing its activity . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation . This interaction can lead to alterations in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in pharmacological applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s effectiveness in various biochemical and pharmacological applications.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-butyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-3-4-7-15(2)13(17)11-16-8-5-12(10-14)6-9-16/h12H,3-11,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZJWPFYWGYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1475716.png)
![2-(2-Methoxyethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1475718.png)
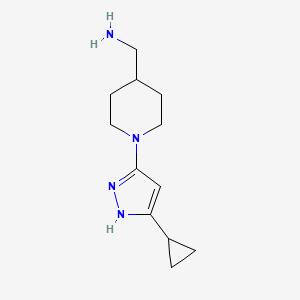
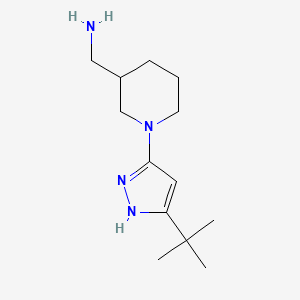
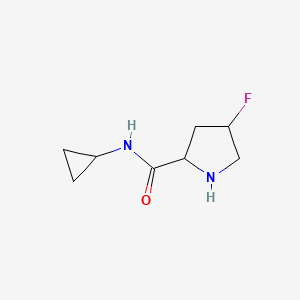

![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)

![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)
![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

